2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole
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Overview
Description
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and 5-methyl-1H-1,2,3-triazole are used as starting materials.
Thiazole Ring Formation: The thiazole ring is formed by the reaction of 4-ethoxyphenyl isothiocyanate with an appropriate amine or thiol compound.
Coupling Reaction: The final step involves coupling the triazole and thiazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole or thiazole derivatives.
Substitution: Formation of substituted triazole-thiazole derivatives.
Scientific Research Applications
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole has been studied for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: Use in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a molecular probe.
Mechanism of Action
The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole: Lacks the methyl group on the triazole ring.
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole: Lacks the ethoxy group on the phenyl ring.
Uniqueness
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole is unique due to the presence of both the 3-chlorophenyl and 4-ethoxyphenyl groups, which can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-ethoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-3-26-17-9-7-14(8-10-17)18-12-27-20(22-18)19-13(2)25(24-23-19)16-6-4-5-15(21)11-16/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBRFWABRLBBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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